cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Overview
Description
“Cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 372.2 and its IUPAC name is 4-[2-(2-iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H17IO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)/t10-,11+ . The InChI key is RRPWJEVRSVJDIK-PHIMTYICSA-N .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 480.3±20.0 °C and a predicted density of 1.565±0.06 g/cm3 . The predicted pKa value is 4.92±0.25 .Scientific Research Applications
ACE Inhibitor Potency and Synthesis
A study investigated a series of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids, including compounds related to cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid. These compounds were evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE), with some showing significant potency. The study also explored the synthesis and structure-activity relationships of these compounds (Turbanti et al., 1993).
Photolysis and Isocyanate Formation
Research on cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, which are structurally similar to the compound , revealed that photolysis in cyclohexane leads to the formation of isocyanates and other products. This study provides insights into the photochemical behavior of related cyclohexane carboxylic acids (Brown, 1964).
Molecular Conformations in Aqueous Solutions
The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were studied, offering valuable information on the conformational behavior of cyclohexane derivatives in aqueous solutions. This research is relevant to understanding the physical and chemical properties of cyclohexane carboxylic acids (Yanaka et al., 1981).
Hydrogen Bonding and Crystal Structures
A study on the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with various anilines, including compounds structurally similar to this compound, provided insights into the crystal structures and hydrogen bonding patterns of cyclohexane carboxylic acid derivatives (Smith & Wermuth, 2012).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWJEVRSVJDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181632 |
Source
|
Record name | cis-4-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-65-7 |
Source
|
Record name | cis-4-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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